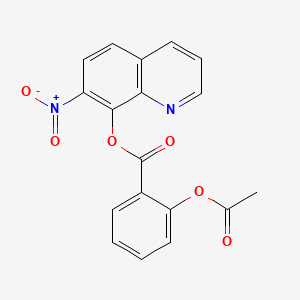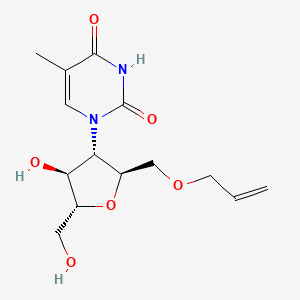
2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring and a mannitol backbone, which may contribute to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Common reagents used in these synthetic routes may include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, oxidizing agents such as PCC (pyridinium chlorochromate), and coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-D-mannitol: A stereoisomer with similar chemical properties but different biological activities.
2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-sorbitol: A structurally related compound with a sorbitol backbone instead of mannitol.
Uniqueness
The uniqueness of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol lies in its specific structural features and the resulting chemical and biological properties. Its combination of a pyrimidine ring and a mannitol backbone may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H20N2O6 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
1-[(2S,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O6/c1-3-4-21-7-10-11(12(18)9(6-17)22-10)16-5-8(2)13(19)15-14(16)20/h3,5,9-12,17-18H,1,4,6-7H2,2H3,(H,15,19,20)/t9-,10-,11-,12-/m1/s1 |
Clé InChI |
JHLJTLRXJITMES-DDHJBXDOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](O[C@@H]([C@H]2O)CO)COCC=C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
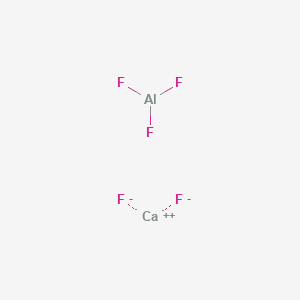
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
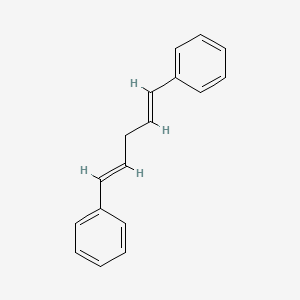
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
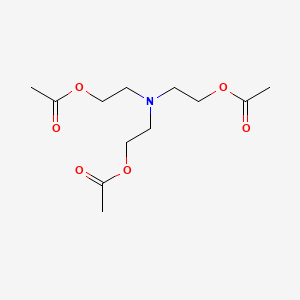
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
